Potassium cyclopent-1-en-1-yltrifluoroborate
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Overview
Description
Potassium cyclopent-1-en-1-yltrifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is characterized by the presence of a cyclopentene ring bonded to a trifluoroborate group, with potassium as the counterion. It is commonly used in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium cyclopent-1-en-1-yltrifluoroborate typically involves the reaction of cyclopentene with a boron trifluoride source in the presence of a potassium base. One common method is the nucleophilic substitution of potassium bromo- or iodomethyltrifluoroborates with cyclopentene . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium cyclopent-1-en-1-yltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Palladium catalysts and bases like potassium acetate in organic solvents.
Major Products Formed
Oxidation: Cyclopent-1-en-1-ylboronic acid.
Reduction: Cyclopent-1-en-1-ylborane.
Substitution: Various substituted cyclopentenes depending on the coupling partner.
Scientific Research Applications
Potassium cyclopent-1-en-1-yltrifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its role in drug development and as a building block for medicinal chemistry.
Industry: Utilized in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of potassium cyclopent-1-en-1-yltrifluoroborate in chemical reactions involves the formation of a boron-carbon bond, which can undergo various transformations. In Suzuki-Miyaura coupling, the compound acts as a nucleophile, transferring the cyclopent-1-en-1-yl group to a palladium catalyst, which then couples with an electrophilic partner to form a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium cyclopent-1-en-1-yltrifluoroborate is unique due to its cyclopentene ring, which imparts distinct reactivity and stability compared to other organotrifluoroborates. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
potassium;cyclopenten-1-yl(trifluoro)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BF3.K/c7-6(8,9)5-3-1-2-4-5;/h3H,1-2,4H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEPACIEAKBRQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CCCC1)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BF3K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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